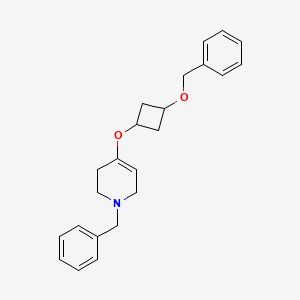
1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the trans-3-(Benzyloxy)cyclobutoxy Group: This step involves the reaction of the tetrahydropyridine intermediate with trans-3-(benzyloxy)cyclobutanol under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted benzyl or benzyloxy derivatives.
科学研究应用
1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of novel materials and as a building block for specialty chemicals.
作用机制
The mechanism of action of 1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites of target proteins, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
1-Benzyl-4-(benzyloxy)-1,2,3,6-tetrahydropyridine: Lacks the cyclobutoxy group, making it less sterically hindered.
4-(trans-3-(Benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine: Lacks the benzyl group, which may affect its binding affinity to certain targets.
1-Benzyl-4-(cyclobutoxy)-1,2,3,6-tetrahydropyridine: Lacks the benzyloxy group, potentially altering its chemical reactivity.
Uniqueness
1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine is unique due to the presence of both the benzyl and trans-3-(benzyloxy)cyclobutoxy groups. This combination of substituents provides a distinct steric and electronic environment, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C23H27NO2 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC 名称 |
1-benzyl-4-(3-phenylmethoxycyclobutyl)oxy-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C23H27NO2/c1-3-7-19(8-4-1)17-24-13-11-21(12-14-24)26-23-15-22(16-23)25-18-20-9-5-2-6-10-20/h1-11,22-23H,12-18H2 |
InChI 键 |
WOTQJBOLLUXIOJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1OC2CC(C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


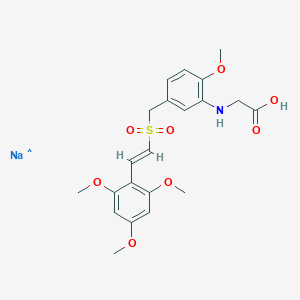
![3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B15198649.png)
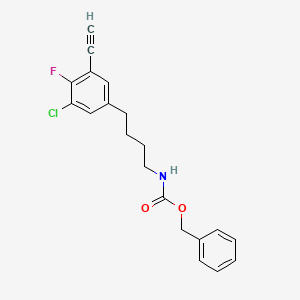
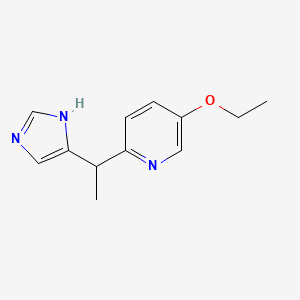
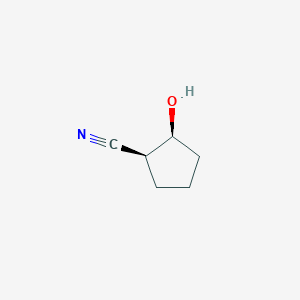
![2'-Bromospiro[cyclopropane-1,9'-fluorene]](/img/structure/B15198677.png)
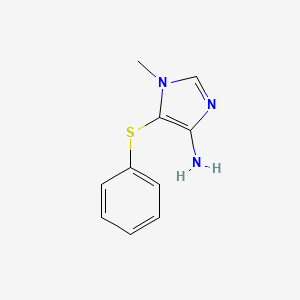
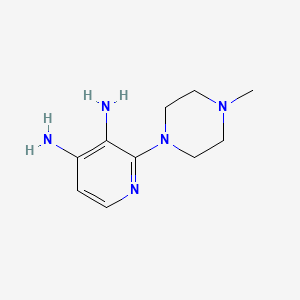
![2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B15198699.png)
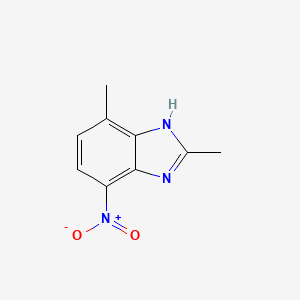
![1-[4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl]methanamine](/img/structure/B15198714.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole](/img/structure/B15198721.png)
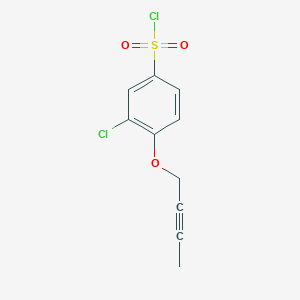
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B15198730.png)
